![molecular formula C19H19N5 B6436711 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline CAS No. 2549052-10-8](/img/structure/B6436711.png)
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyrrole ring and a quinazoline ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Quinazoline is a dual-ring compound that is classified as a diazepine . It’s made up of two fused six-membered rings, one aromatic (a benzene ring) and the other a diazepine .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . This allows for the determination of the positions of atoms in a crystal and can provide detailed information about the compound’s structure .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets. For example, many pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, compounds containing a pyrrole ring are often highly soluble in water and other polar solvents .作用機序
Target of Action
The primary target of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is the H+/K±ATPase . This enzyme, also known as the proton pump, is located in the stomach lining and is responsible for the final step in the production of gastric acid.
Mode of Action
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a potent proton pump inhibitor . After oral administration, it selectively enters the stomach lining cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase, irreversibly inhibiting the enzyme . This results in a decrease in gastric acid secretion .
Pharmacokinetics
It is known that the compound is soluble in dmf and dmso , suggesting that it may have good bioavailability
Result of Action
The primary result of the action of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a significant reduction in gastric acid secretion . This can provide relief from conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline. For example, the pH of the stomach can affect the activation of the drug. Additionally, factors such as diet and the use of other medications can influence the drug’s absorption and overall effectiveness. The compound should be stored under -20°C in a sealed and dry environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPAVHZJYVPEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。